1-Pyrrolidin-1-ylsulfonylpiperidine
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Overview
Description
1-Pyrrolidin-1-ylsulfonylpiperidine is a chemical compound that features a piperidine ring substituted with a pyrrolidin-1-ylsulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and pyrrolidine rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrrolidin-1-ylsulfonylpiperidine can be synthesized through a multi-step process involving the formation of the piperidine ring followed by the introduction of the pyrrolidin-1-ylsulfonyl group. One common method involves the reaction of piperidine with a sulfonyl chloride derivative of pyrrolidine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidin-1-ylsulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfonyl groups to thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles like amines or alcohols, dichloromethane as a solvent, and triethylamine as a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
1-Pyrrolidin-1-ylsulfonylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Pyrrolidin-1-ylsulfonylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
1-Pyrrolidin-1-ylsulfonylpiperidine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with only a pyrrolidine ring, lacking the sulfonyl and piperidine groups.
Piperidine: Contains only the piperidine ring, without the pyrrolidin-1-ylsulfonyl substitution.
Sulfonylpiperidines: Compounds with a piperidine ring substituted with various sulfonyl groups, but without the pyrrolidine moiety.
Uniqueness: The combination of both pyrrolidine and piperidine rings with a sulfonyl group in this compound provides unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNRPVXTTNCDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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